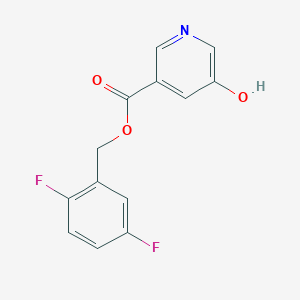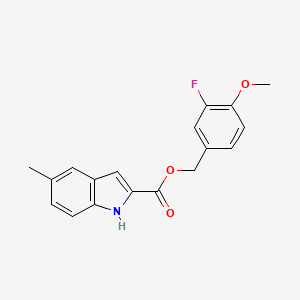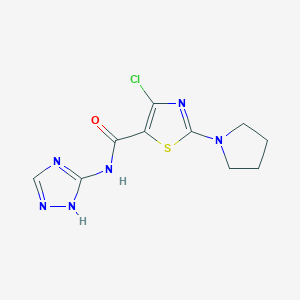![molecular formula C20H15FN2O2 B7424208 N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide](/img/structure/B7424208.png)
N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide is a synthetic organic compound that belongs to the class of isoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-(4-fluorophenoxy)isoquinolin-8-amine: This intermediate can be synthesized by reacting 4-fluorophenol with isoquinoline-8-amine under specific conditions.
Coupling Reaction: The intermediate 5-(4-fluorophenoxy)isoquinolin-8-amine is then coupled with a pent-4-ynoic acid derivative to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-fluorophenoxy)isoquinolin-8-amine: A precursor in the synthesis of N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide.
4-fluorophenoxyisoquinoline derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenoxy group and an isoquinoline core makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c1-2-3-4-20(24)23-18-9-10-19(16-11-12-22-13-17(16)18)25-15-7-5-14(21)6-8-15/h1,5-13H,3-4H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSURASXPDXMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC1=C2C=NC=CC2=C(C=C1)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(carbamoylamino)phenyl]-2-(pyridin-3-ylmethoxy)acetamide](/img/structure/B7424130.png)
![2-(6-bromo-2,3-dihydroindol-1-yl)-2-oxo-N-[2-(pyridin-2-ylamino)ethyl]acetamide](/img/structure/B7424141.png)
![Tert-butyl 3-fluoro-4-[(2-methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7424151.png)
![(6-chloro-1H-indol-2-yl)-[4-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7424161.png)

![2-[4-Methoxy-3-[(3-methyltriazol-4-yl)methylsulfamoyl]phenyl]acetic acid](/img/structure/B7424176.png)

![3-(3-fluorophenyl)-N-[2-(1H-indol-2-yl)ethyl]butanamide](/img/structure/B7424187.png)
![1-(4-Chloro-3-methyl-1,2-thiazol-5-yl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7424191.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3-(naphthalene-2-carbonylamino)propanoate](/img/structure/B7424204.png)
![N-[4-[1-[4-(difluoromethoxy)phenyl]ethylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7424212.png)
![6-fluoro-N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7424222.png)
![N-(2-bromophenyl)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]propanamide](/img/structure/B7424227.png)
